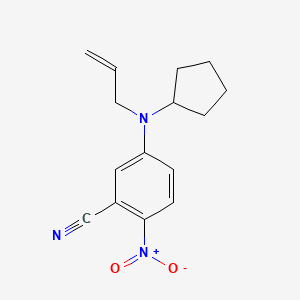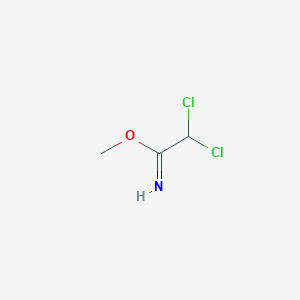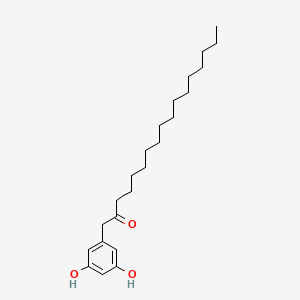
Dimethyl 2-(selenocyanato)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(selenocyanato)but-2-enedioate is an organic compound with the molecular formula C₆H₆NO₄Se. This compound is known for its unique selenocyanate functional group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(selenocyanato)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with selenium cyanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(selenocyanato)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various functionalized compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(selenocyanato)but-2-enedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce selenocyanate groups into molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and chemopreventive activities due to the presence of selenium, which is known for its biological importance.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(selenocyanato)but-2-enedioate involves its interaction with biological molecules and pathways. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species. These species can interact with cellular thiols, proteins, and enzymes, modulating their activity and function. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis.
Diethyl maleate: Used in organic synthesis and as a dienophile in Diels-Alder reactions.
Selenocyanate-containing compounds: Such as benzyl selenocyanate and p-xylene selenocyanate, which have been studied for their anticancer properties.
Uniqueness
Dimethyl 2-(selenocyanato)but-2-enedioate is unique due to its specific selenocyanate functional group, which imparts distinct reactivity and biological activity
Propiedades
Número CAS |
143038-10-2 |
|---|---|
Fórmula molecular |
C7H7NO4Se |
Peso molecular |
248.11 g/mol |
Nombre IUPAC |
dimethyl 2-selenocyanatobut-2-enedioate |
InChI |
InChI=1S/C7H7NO4Se/c1-11-6(9)3-5(13-4-8)7(10)12-2/h3H,1-2H3 |
Clave InChI |
ISLRMJDGTFFHGX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



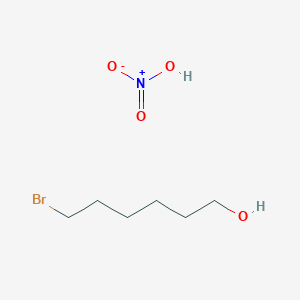
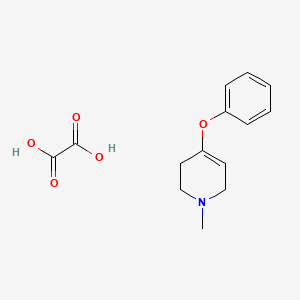

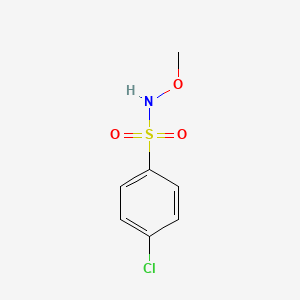
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
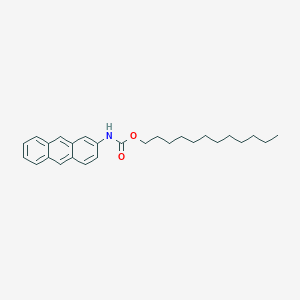
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
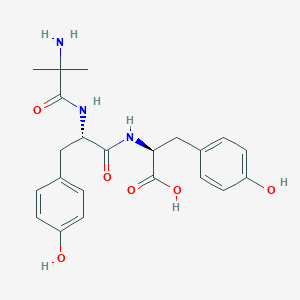
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
